N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
Description
N'-(3,4-Dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic compound featuring a central ethanediamide (oxamide) linker connecting two distinct moieties: a 3,4-dimethoxyphenyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in CNS-active compounds, while the phenylpiperazine moiety is frequently associated with serotonin receptor modulation (e.g., 5-HT1A/5-HT2) .
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-30-20-10-9-18(17-21(20)31-2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)19-7-4-3-5-8-19/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWZUGTXNHESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylpiperazinyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethanediamide Derivatives
Compounds sharing the ethanediamide backbone but differing in substituents provide insights into structure-property relationships:
Key Differences :
- The phenylpiperazine group in the target compound may enhance affinity for serotonin receptors compared to BG15958’s 2-oxopyrrolidin group, which likely improves metabolic stability .
- The higher molecular weight of the target compound (437.49 vs. 349.38) suggests reduced solubility, a common trade-off in CNS agents.
Arylpiperazine-Containing Compounds
Arylpiperazine derivatives are prominent in CNS drug development. Comparisons include:
Structural Analog: Imidazo[1,2-a]pyridine Derivatives ()
- Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (Compound 39) Core Structure: Imidazopyridine vs. ethanediamide in the target compound. Substituents: 4-Methylpiperazine instead of phenylpiperazine. Synthesis Yield: 42% (lower than typical PPAA-mediated couplings) .
Implications :
- The imidazopyridine core may enhance π-π stacking interactions, while the ethanediamide linker in the target compound offers flexibility for receptor docking.
3,4-Dimethoxyphenyl-Containing Compounds
The 3,4-dimethoxyphenyl group is recurrent in diverse pharmacological agents:
Key Observations :
Amide/Carboxamide Derivatives
Amide bonds are critical for stability and target engagement:
Comparison :
- QOD and ICD exhibit antimalarial activity via protease inhibition, whereas the target compound’s arylpiperazine group suggests divergent mechanisms (e.g., serotonin receptor modulation) .
Q & A
Q. What are the optimal synthetic routes for N'-(3,4-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and nucleophilic substitution. Key steps include:
- Step 1: Coupling 3,4-dimethoxyphenylamine with ethyl oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the ethanediamide intermediate.
- Step 2: Reaction of the intermediate with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a coupling agent like EDC/HOBt at room temperature .
Critical parameters: - Temperature control (<5°C in Step 1 to prevent side reactions).
- Inert atmosphere (N₂/Ar) to avoid oxidation of sensitive intermediates.
- Purification: Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization yield >85% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass calculated for C₂₄H₃₁N₅O₄: [M+H]⁺ = 478.2451. Deviation <2 ppm indicates purity .
- X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) and confirm stereochemistry .
Advanced Research Questions
Q. What computational strategies are recommended to predict the compound’s binding affinity to neurological targets (e.g., serotonin/dopamine receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A or D₂). Focus on:
- Hydrogen bonding between amide groups and receptor residues (e.g., Asp116 in 5-HT₁A).
- π-π stacking of aromatic rings with Phe residues in binding pockets .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models: Corate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values from literature analogs .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization:
- Data Normalization: Express activity as % inhibition relative to controls. Apply statistical tests (ANOVA, p<0.05) to identify outliers.
- Meta-analysis: Aggregate data from ≥3 independent studies. Use tools like RevMan to calculate weighted mean IC₅₀ and 95% confidence intervals .
Q. What in vivo experimental designs are appropriate to evaluate the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics:
- Toxicity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
